![molecular formula C14H17F3N2O B3846813 N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” is a type of thiourea compound . Thioureas are frequently used in organocatalysis and typically rely on 3,5-bis (trifluoromethyl) phenyl moieties motifs to enhance their catalytic activity .
Synthesis Analysis
Thiourea compounds, including “N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea”, can be synthesized using a multicomponent-reaction (MCR) approach . In this work, the common motifs were replaced with tailorable functional groups, such as ester or sulfone aryls, applying elemental sulfur in a multicomponent reaction (MCR) strategy for the first time for thiourea catalyst synthesis .Chemical Reactions Analysis
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” can catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis
“N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” is prone to hydrolysis . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Mechanism of Action
The catalytic interactions of “N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]urea” arise via several mechanisms, for instance by direct activation of the electrophile by hydrogen bonding, indirect activation by anion-binding of the substrate, or by increasing the catalysts Brønsted acidity by anion stabilization .
properties
IUPAC Name |
1-cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)10-5-4-8-12(9-10)19-13(20)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKOZRMMDLLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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